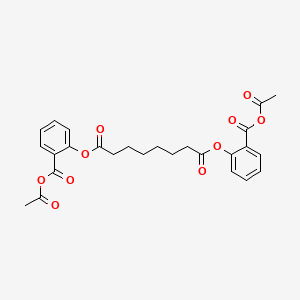
Bis(2-acetyloxycarbonylphenyl) octanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-acetyloxycarbonylphenyl) octanedioate is a chemical compound with the molecular formula C26H26O10 and a molecular weight of 498.5 g/mol It is known for its unique structure, which includes two acetyloxycarbonylphenyl groups attached to an octanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-acetyloxycarbonylphenyl) octanedioate typically involves the esterification of octanedioic acid with 2-acetyloxycarbonylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. Industrial processes often utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-acetyloxycarbonylphenyl) octanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield octanedioic acid and 2-acetyloxycarbonylphenol.
Oxidation: The phenyl groups in the compound can be oxidized to form quinones under strong oxidizing conditions.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyloxy groups.
Major Products Formed
Hydrolysis: Octanedioic acid and 2-acetyloxycarbonylphenol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-acetyloxycarbonylphenyl) octanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which bis(2-acetyloxycarbonylphenyl) octanedioate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxycarbonylphenyl) octanedioate: Similar structure but with hydroxy groups instead of acetyloxy groups.
Bis(2-methoxycarbonylphenyl) octanedioate: Similar structure but with methoxy groups instead of acetyloxy groups.
Uniqueness
Bis(2-acetyloxycarbonylphenyl) octanedioate is unique due to its acetyloxycarbonyl groups, which confer specific chemical reactivity and potential biological activity. These features distinguish it from other similar compounds and make it valuable for various applications .
Eigenschaften
CAS-Nummer |
300812-27-5 |
|---|---|
Molekularformel |
C26H26O10 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
bis(2-acetyloxycarbonylphenyl) octanedioate |
InChI |
InChI=1S/C26H26O10/c1-17(27)33-25(31)19-11-7-9-13-21(19)35-23(29)15-5-3-4-6-16-24(30)36-22-14-10-8-12-20(22)26(32)34-18(2)28/h7-14H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
HYFJVTUETQAVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=O)C1=CC=CC=C1OC(=O)CCCCCCC(=O)OC2=CC=CC=C2C(=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


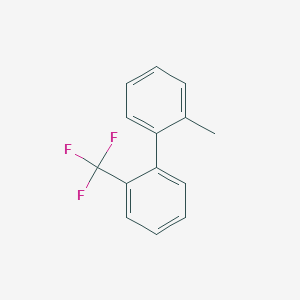
![N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine](/img/structure/B15165617.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B15165619.png)
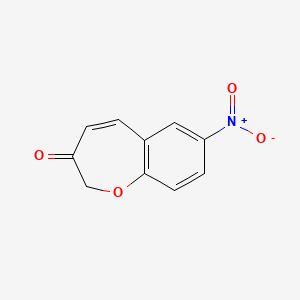
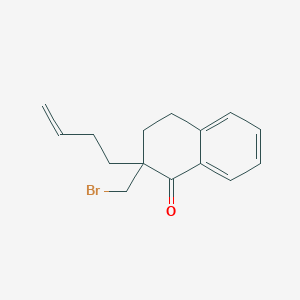
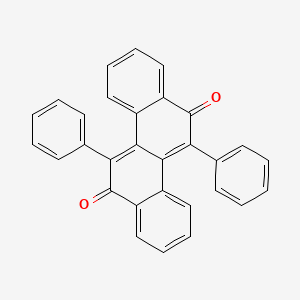
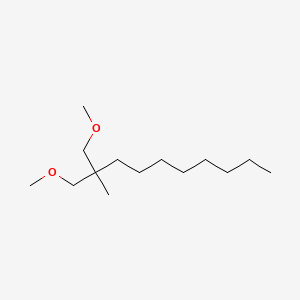
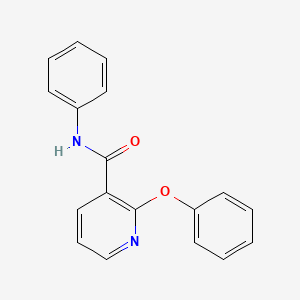
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
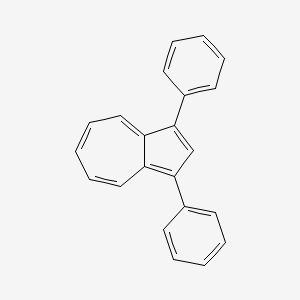
![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
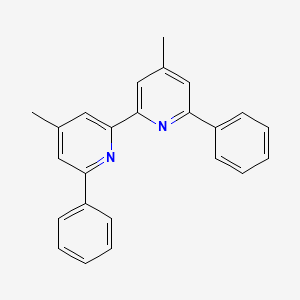
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

